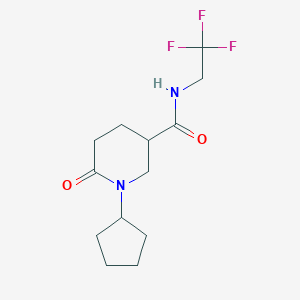![molecular formula C22H17N3O4S B6050315 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6050315.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMN-673 or Talazoparib and belongs to the class of PARP inhibitors. PARP inhibitors are a group of drugs that target the enzyme poly ADP ribose polymerase (PARP), which is involved in DNA repair mechanisms.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide has potential applications in various fields of scientific research. One of the main applications is in cancer research. PARP inhibitors such as BMN-673 have shown promising results in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. They work by inhibiting the repair of damaged DNA in cancer cells, leading to their death. BMN-673 has been shown to be effective in clinical trials and is currently being used in the treatment of breast cancer.
作用機序
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide involves the inhibition of the enzyme PARP. PARP is involved in the repair of damaged DNA in cells. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. PARP inhibitors such as BMN-673 block the activity of PARP, leading to the accumulation of DNA damage in cancer cells. This eventually leads to their death.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide has been shown to have significant biochemical and physiological effects. In cancer cells, it leads to the accumulation of DNA damage, which triggers programmed cell death or apoptosis. In normal cells, the effects of BMN-673 are minimal due to their efficient DNA repair mechanisms. However, in combination with other DNA-damaging agents such as chemotherapy or radiation therapy, BMN-673 can enhance the effectiveness of these treatments.
実験室実験の利点と制限
One of the main advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide in lab experiments is its high potency and selectivity for PARP. This makes it an ideal tool for studying the role of PARP in DNA repair mechanisms and cancer biology. However, one of the limitations of using BMN-673 is its high cost, which may limit its use in some labs.
将来の方向性
There are several future directions for the use of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide in scientific research. One of the main areas of research is the development of new PARP inhibitors with improved potency and selectivity. Another area of research is the combination of PARP inhibitors with other DNA-damaging agents to enhance their effectiveness in cancer treatment. Finally, the role of PARP inhibitors in other diseases such as neurodegenerative disorders and inflammation is an area of active research.
Conclusion:
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity for PARP make it an ideal tool for studying the role of PARP in DNA repair mechanisms and cancer biology. Future research in this area is expected to lead to the development of new and improved PARP inhibitors with enhanced effectiveness in cancer treatment and other diseases.
合成法
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide involves the reaction between 2-amino-5-methylbenzothiazole and 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification by column chromatography.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-13-7-8-15(22-24-16-5-3-4-6-20(16)30-22)11-17(13)23-21(26)14-9-10-19(29-2)18(12-14)25(27)28/h3-12H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZZSRSKGDIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-methoxyphenyl)ethyl]-N-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6050251.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6050259.png)
![3-{[(1,3-benzodioxol-5-ylcarbonyl)amino]methyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6050267.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6050276.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-4-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6050283.png)
![N-(4-ethoxyphenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6050287.png)
![5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B6050288.png)
![1-(3-fluorobenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050295.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide](/img/structure/B6050300.png)

![2-[(4-ethoxyphenyl)imino]-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6050314.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide](/img/structure/B6050319.png)
